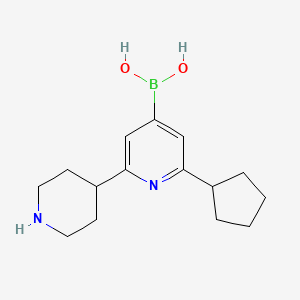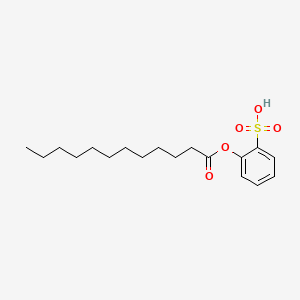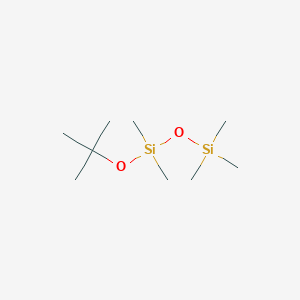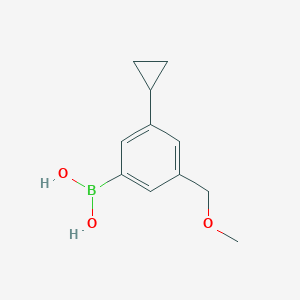
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C15H23BN2O2. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Organoboron compounds are highly valued in organic chemistry due to their versatility and stability, making them essential reagents in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is used as a reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids are known for their ability to inhibit enzymes such as proteases, making them valuable in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid offers unique structural features that enhance its reactivity and stability. The presence of the cyclopentyl and piperidinyl groups provides additional steric and electronic effects, making it a versatile reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C15H23BN2O2 |
|---|---|
Poids moléculaire |
274.17 g/mol |
Nom IUPAC |
(2-cyclopentyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C15H23BN2O2/c19-16(20)13-9-14(11-3-1-2-4-11)18-15(10-13)12-5-7-17-8-6-12/h9-12,17,19-20H,1-8H2 |
Clé InChI |
QULATHYSAKSGBH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CCCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)

![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)


![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)


